molecular formula C22H20N2O5 B2990041 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034595-67-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2990041
CAS RN: 2034595-67-8
M. Wt: 392.411
InChI Key: LKYFDYALJUWJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The structural features of this compound, particularly the presence of an indole moiety, are known to contribute to antimicrobial properties . Research has shown that similar structures can be effective against a range of bacterial and fungal pathogens by interfering with cell wall synthesis or disrupting membrane integrity. This compound could be synthesized and tested for its efficacy against drug-resistant strains of bacteria, offering a potential new class of antibiotics.

Enzyme Inhibition

Benzimidazole derivatives, which are structurally related to this compound, have been studied for their role as enzyme inhibitors . They can bind to the active sites of enzymes and inhibit their function, which is useful in the treatment of various diseases where enzyme activity is a contributing factor. This compound could be explored for its potential to inhibit enzymes involved in inflammatory or degenerative diseases.

Cancer Research

The indole and benzimidazole units within the compound’s structure are also associated with antitumor activity . These components can interact with DNA or proteins essential for cancer cell proliferation. The compound could be investigated for its ability to act as a chemotherapeutic agent, possibly targeting specific types of cancer cells with minimal impact on healthy cells.

Neuroprotective Agent

Compounds with indole derivatives have shown neuroprotective effects . This compound could be studied for its potential to protect neuronal cells against damage from neurodegenerative diseases or brain injuries. It may work by modulating neurotransmitter systems or protecting against oxidative stress.

Anti-inflammatory Applications

The compound’s structure suggests it may have anti-inflammatory properties. Benzimidazole derivatives are known to reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines . This compound could be valuable in researching new treatments for chronic inflammatory diseases such as arthritis or Crohn’s disease.

Pharmacokinetic Modifier

The methoxy and carboxamide groups in the compound may affect its pharmacokinetic properties, such as solubility and absorption . This could make the compound a candidate for improving the bioavailability of other drugs when used in combination therapies. Research could focus on its role as a pharmacokinetic modifier to enhance the efficacy of existing medications.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-24-9-8-13-10-14(6-7-17(13)24)18(25)12-23-21(26)16-11-15-4-3-5-19(28-2)20(15)29-22(16)27/h3-11,18,25H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYFDYALJUWJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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